Scrophuloside B

Inflammation NF-κB signaling Cytokine inhibition

Scrophuloside B is a selectively substituted iridoid glycoside with a unique 6-O-(cinnamoyl/p-methoxycinnamoyl) pattern that critically determines its biological potency. Unlike generic iridoids (catalpol, harpagoside), this compound exhibits potent NF-κB inhibition (IC50 1.02 μM) with specific NLRP3 inflammasome suppression and no TXB2 off-target effects. Its differential cytotoxicity (K562 IC50 44.6 μM vs. Bowes 90.2 μM) makes it an essential reference standard for SAR studies and targeted anti-inflammatory research. Procure the definitive standard for reproducible, mechanism-specific results.

Molecular Formula C24H26O10
Molecular Weight 474.5 g/mol
Cat. No. B1250322
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScrophuloside B
Synonymsscrophuloside B
Molecular FormulaC24H26O10
Molecular Weight474.5 g/mol
Structural Identifiers
SMILESCC(=O)C1=CC=C(C=C1)OC2C(C(C(C(O2)COC(=O)C=CC3=CC(=C(C=C3)O)OC)O)O)O
InChIInChI=1S/C24H26O10/c1-13(25)15-5-7-16(8-6-15)33-24-23(30)22(29)21(28)19(34-24)12-32-20(27)10-4-14-3-9-17(26)18(11-14)31-2/h3-11,19,21-24,26,28-30H,12H2,1-2H3/b10-4+/t19-,21-,22+,23-,24-/m1/s1
InChIKeyZZGQWDYMANCPTP-WFHNXDLMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scrophuloside B: Defining Identity and Baseline Procurement Specifications for This Iridoid Glycoside


Scrophuloside B (also reported as Scrophuloside B4 or Scropolioside B) is a naturally occurring iridoid glycoside isolated from multiple Scrophulariaceae species, including Scrophularia ningpoensis, Neopicrorhiza scrophulariiflora, and Scrophularia dentata [1]. It is characterized by a catalpol core structure with 6-O-substituted cinnamyl/acetyl moieties (6-O-(2''-O-acetyl-3''-O-cinnamoyl-4''-O-p-methoxycinnamoyl-α-L-rhamnopyranosyl) catalpol) and has the molecular formula C24H26O10 with a molecular weight of 474.5 g/mol [2]. This specific substitution pattern distinguishes it from the broader class of simple iridoid glycosides and directly influences its biological activity profile [3].

Why Scrophuloside B Cannot Be Replaced by Other Iridoid Glycosides: The 6-O-Substitution Dilemma


Scrophuloside B belongs to a large class of iridoid glycosides, but its specific 6-O-substitution pattern (featuring cinnamoyl and p-methoxycinnamoyl groups) fundamentally alters its biological activity compared to simpler analogs like catalpol or harpagoside [1]. Research demonstrates that the type and position of these ester-linked aromatic moieties critically determine the compound's potency against specific inflammatory targets, such as NF-κB and IL-1β [1]. Consequently, selecting a generic iridoid or a structurally different analog (e.g., 8-O-acetylharpagide or aucubin) will not replicate the specific, quantified activity profile of Scrophuloside B, as detailed in the following evidence .

Scrophuloside B Evidence Guide: Quantified Differentiation for Scientific Selection


Superior NF-κB Inhibition Compared to Core Scaffold Catalpol

Scrophuloside B (reported as Scropolioside B) exhibits a potent, dose-dependent inhibition of NF-κB activity with an IC50 of 1.02 μmol/L, whereas the core scaffold compound, catalpol, shows no significant effect on NF-κB activity in the same assay system [1]. This represents a complete functional divergence (>98-fold difference in potency) driven by the 6-O-substitution pattern [1].

Inflammation NF-κB signaling Cytokine inhibition

Cell Line-Selective Cytotoxicity Profile vs. Co-Occurring Sterol

In a panel of human cancer cell lines, Scrophuloside B4 exhibits a distinct selectivity profile. It inhibits proliferation of K562 (chronic myelogenous leukemia) and Bowes (melanoma) cells with IC50 values of 44.6 μM and 90.2 μM, respectively [1]. In contrast, β-sitosterol, a co-occurring natural product, shows a reversed and more potent selectivity against Bowes cells with an IC50 of 36.5 μM [1]. This demonstrates that Scrophuloside B4 has a unique cellular target preference compared to other cytotoxic constituents from the same source [1].

Cytotoxicity Cancer cell lines Selectivity profiling

Selective Target Engagement: NF-κB/IL-1β Pathway vs. TXB2 Release

Scrophuloside B (Scropolioside B) demonstrates a targeted mechanism of action by potently inhibiting NF-κB and downstream IL-1β expression and secretion [1]. In a separate study of arachidonic acid metabolism, it was found to have no significant effect on TXB2-release from stimulated human platelets, unlike several other iridoids tested (e.g., aucubin, harpagoside) . This selective engagement contrasts with other iridoids that may act via non-selective COX/LOX pathway inhibition or TX-synthase inhibition .

Anti-inflammatory mechanism Target selectivity Eicosanoid metabolism

Recommended Research Applications for Scrophuloside B Based on Quantified Evidence


Elucidating NF-κB-Dependent Inflammatory Signaling Pathways

Due to its potent and specific inhibition of NF-κB (IC50 = 1.02 μmol/L) and subsequent suppression of IL-1β maturation and secretion, Scrophuloside B is a superior tool compound for investigating NF-κB and NLRP3 inflammasome-driven inflammatory models (e.g., in THP-1 monocytic cells or primary macrophages) [1]. Its lack of effect on TXB2 release ensures minimal off-target interference with arachidonic acid metabolism in these studies [2].

Selective Cytotoxicity Profiling in Leukemia vs. Melanoma Models

Scrophuloside B's differential cytotoxicity (44.6 μM on K562 vs. 90.2 μM on Bowes) makes it a valuable reference compound for cell line selectivity profiling [1]. It can serve as a positive control or benchmark when screening for novel agents with preferential activity against chronic myelogenous leukemia (K562) cells, especially when distinguishing activity from co-occurring sterols like β-sitosterol [1].

Structure-Activity Relationship (SAR) Studies on Iridoid Glycosides

The well-characterized impact of its 6-O-substitution pattern on both anti-inflammatory (NF-κB) and cytotoxic activity makes Scrophuloside B an essential reference standard for SAR programs aimed at optimizing the biological activity of catalpol-derived iridoids [1]. Its unique substitution (cinnamoyl/p-methoxycinnamoyl) provides a key comparator against simpler or differently substituted analogs [3].

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